![molecular formula C9H7BrF2O2 B2905210 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone CAS No. 1803811-66-6](/img/structure/B2905210.png)
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone
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Overview
Description
“2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H7BrF2O2 . It is a type of α-haloacetophenone derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” are not fully detailed in the retrieved sources. The molecular weight is reported to be 265.05 .Scientific Research Applications
Biochemical Research
Inhibitor Studies: Similar compounds have been used as cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitors . This suggests that “2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” could potentially be used in biochemical research to study enzyme inhibition.
Organic Synthesis
Precursor in Synthesis: Compounds with bromo and methoxy groups are often used as precursors in organic synthesis . This compound could serve as a starting material for synthesizing various organic molecules.
Pharmaceutical Development
Drug Design: The presence of difluorobenzo[d][1,3]dioxole units in pharmaceutical compounds indicates that “2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” might be useful in the design and development of new drugs .
Dyestuff Industry
Dye Precursors: Brominated compounds are often used in the dyestuff industry as precursors for dye synthesis .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone is the Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone acts as a potent PTP inhibitor by covalently alkylating the conserved catalytic cysteine in the PTP active site . This alkylation inhibits the PTP’s ability to remove phosphate groups from proteins, thereby altering the phosphorylation state of these proteins .
Biochemical Pathways
The inhibition of PTPs affects multiple biochemical pathways. For instance, it can lead to an increase in the phosphorylation state of proteins involved in signal transduction pathways, thereby amplifying the signals of growth factors and other molecules that promote cell proliferation and survival .
Pharmacokinetics
It is known that the compound is neutral, which allows it to readily diffuse into human b cells and inhibit intracellular ptps . The equilibrium constant Ki, representing the dissociation constant of the noncovalent enzyme–inhibitor complex, is 128 μM .
Result of Action
The inhibition of PTPs by 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone can lead to changes in cellular behavior. For example, it can promote cell proliferation and survival by enhancing the signals of growth factors . It may also affect the function of immune cells, given its ability to diffuse into B cells .
properties
IUPAC Name |
2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZBCGTTPFCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone | |
CAS RN |
1803811-66-6 |
Source
|
Record name | 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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